molecular formula C17H23N3O5 B3043548 Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 886361-04-2

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B3043548
CAS RN: 886361-04-2
M. Wt: 349.4 g/mol
InChI Key: CUWRBGCBLGPNCZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate (TNPC) is a synthetic organic compound that has recently been studied for its potential applications in the laboratory. TNPC is a member of the pyrazinecarboxylate family and is composed of a tert-butyl group, an acetyl group, a nitro group, and a pyrazinecarboxylate group. TNPC has been studied for its potential uses in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a bioactive compound with potential biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Evaluation

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate derivatives have been studied for their biological activities. Specifically, compounds related to this chemical have shown significant antimycobacterial activity against Mycobacterium tuberculosis and antifungal activity against Trichophyton mentagrophytes and Candida spp. These compounds have also demonstrated the ability to inhibit photosynthesis, reducing chlorophyll content in green algae and inhibiting photosynthetic electron transport in spinach chloroplasts (Opletalová et al., 2006).

Regioselectivity in Synthesis

Studies on the synthesis of similar compounds, such as 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, provide insights into the regioselectivity and reaction media that could be relevant for the synthesis of this compound. Different reaction media lead to the formation of various isomers, highlighting the importance of selecting appropriate conditions for desired regioselectivity (Martins et al., 2012).

Chemoselective Biocatalysis

The related compound, (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one, is a key statin side chain intermediate. A chemoselective biocatalytic procedure for its synthesis has been developed, which could be relevant for the synthesis of this compound. This method involves pancreatin powder-catalyzed cleavage and is suitable for industrial applications (Troiani et al., 2011).

Reactivity Studies

The reactivity of derivatives like 4-tert-butyldimethylsiloxy-1,2,3,6-tetrahydropyridines with hydrazines has been examined, and the product structures depend on the reaction conditions. This could provide valuable information on the chemical behavior and potential applications of this compound (Figueroa et al., 2006).

properties

IUPAC Name

tert-butyl 4-(3-acetyl-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-12(21)14-11-13(5-6-15(14)20(23)24)18-7-9-19(10-8-18)16(22)25-17(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWRBGCBLGPNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159977
Record name 1,1-Dimethylethyl 4-(3-acetyl-4-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886361-04-2
Record name 1,1-Dimethylethyl 4-(3-acetyl-4-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(3-acetyl-4-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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